molecular formula C18H18FN3OS B11491077 Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-

Urea, N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-(4-fluorophenyl)-N-phenyl-

Cat. No.: B11491077
M. Wt: 343.4 g/mol
InChI Key: KIDVJGNALZOTNL-UHFFFAOYSA-N
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Description

Fluazuron , belongs to the class of benzoylphenylurea insecticides . It is widely used in agriculture to control pests, particularly insects that infest crops and stored grains. Fluazuron acts as an insect growth regulator by inhibiting chitin synthesis, which disrupts the molting process and ultimately leads to the death of the targeted pests.

Preparation Methods

Fluazuron can be synthesized through several routes, but the most common industrial method involves the following steps:

  • Thiazole Ring Formation: : The thiazole ring is formed by reacting 2-amino-4,5-dihydro-5,5-dimethylthiazole with 4-fluorobenzoyl chloride . This reaction yields the intermediate compound.

  • Urea Derivative Formation: : The intermediate compound is then reacted with phenyl isocyanate to form the urea derivative. This step introduces the phenyl group.

  • Purification and Isolation: : The resulting product is purified and isolated to obtain pure Fluazuron.

Chemical Reactions Analysis

Fluazuron undergoes various chemical reactions:

    Oxidation: Fluazuron can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can occur, yielding a reduced form.

    Substitution: Fluazuron can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl group.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific conditions and substituents involved.

Scientific Research Applications

Beyond its use as an insecticide, Fluazuron has found applications in other fields:

    Veterinary Medicine: It is used to control ticks and mites in livestock.

    Chitin Research: Researchers study Fluazuron’s effects on chitin synthesis pathways.

    Environmental Impact: Studies assess its environmental persistence and potential effects on non-target organisms.

Mechanism of Action

Fluazuron inhibits chitin synthesis by targeting the enzyme chitin synthase . Chitin is a crucial component of insect exoskeletons, and disrupting its production prevents proper molting and growth. The compound specifically interferes with the deposition of chitin during the molting process, leading to the death of immature insects.

Comparison with Similar Compounds

Fluazuron stands out due to its unique thiazole ring and fluorophenyl group. Similar compounds include other benzoylphenylureas like diflubenzuron and hexaflumuron , but their structures differ significantly.

Properties

Molecular Formula

C18H18FN3OS

Molecular Weight

343.4 g/mol

IUPAC Name

1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-phenylurea

InChI

InChI=1S/C18H18FN3OS/c1-18(2)12-20-17(24-18)22(15-6-4-3-5-7-15)16(23)21-14-10-8-13(19)9-11-14/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

KIDVJGNALZOTNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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